1-Cyclohexyl-2-azetidinone
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Overview
Description
1-Cyclohexyl-2-azetidinone is a member of the azetidinone family, which is characterized by a four-membered lactam ring.
Preparation Methods
The synthesis of 1-Cyclohexyl-2-azetidinone can be achieved through several methods. . This reaction typically requires the use of acid chlorides and tertiary amines as ketene precursors. Another method involves the use of propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Cyclohexyl-2-azetidinone undergoes various chemical reactions, primarily driven by the strain in its four-membered ring. These reactions include:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems or complex structures.
Scientific Research Applications
1-Cyclohexyl-2-azetidinone has a wide range of applications in scientific research:
Properties
CAS No. |
34094-39-8 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-cyclohexylazetidin-2-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-7-10(9)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
VPSJXQVDFZOWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC2=O |
Origin of Product |
United States |
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